3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a structurally complex spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]decene core. Key features include:
- 1-(4-Methoxybenzoyl group: The methoxy group at the benzoyl moiety contributes electron-donating properties, increasing lipophilicity and possibly improving membrane permeability .
- 8-Methyl substituent: A small alkyl group at the 8-position minimizes steric hindrance while stabilizing the spirocyclic conformation .
- 2-Thione functionality: The sulfur atom in the thione group may act as a hydrogen bond acceptor or participate in metal coordination, a common pharmacophore in bioactive molecules .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-25-13-11-22(12-14-25)24-19(15-3-7-17(23)8-4-15)21(29)26(22)20(27)16-5-9-18(28-2)10-6-16/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWCZZSJYQBZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxy-substituted aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of This compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, while the spirocyclic core provides structural rigidity. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Halogen Substituents
- Fluorine (Target Compound) : The 4-fluorophenyl group provides a balance between electronegativity and steric size, favoring interactions with hydrophobic pockets in enzymes .
- Chlorine () : The 4-chlorophenyl analog exhibits stronger electron-withdrawing effects but may face metabolic challenges due to slower oxidative dehalogenation .
Alkyl Substituents at the 8-Position
Biological Activity
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₁₅H₁₅F₁N₃O₂S
- Molecular Weight : 304.36 g/mol
The biological activity of triazaspiro compounds often involves interactions with various biological targets, including enzymes and receptors. The specific compound may exhibit:
- Antioxidant Activity : Some studies suggest that similar triazaspiro compounds can act as antioxidants, reducing oxidative stress in cells.
- Anticancer Properties : Preliminary data indicate potential cytotoxic effects against cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.
2. Pharmacological Studies
Recent pharmacological studies have explored the effects of this compound on different biological systems:
- Cardiovascular Effects : Research indicates that related compounds can modulate mitochondrial permeability transition pores (mPTP), which are crucial in myocardial infarction (MI) models. The inhibition of mPTP opening may protect cardiac cells from apoptosis during reperfusion injury .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anticancer | Induces apoptosis in cancer cells | |
| Cardiovascular | Protects cardiac cells during reperfusion |
3. Case Studies
Several case studies have highlighted the potential applications of triazaspiro compounds in therapeutic settings:
- Case Study 1 : A study on a related triazaspiro compound demonstrated significant reduction in myocardial damage in animal models when administered during reperfusion following ischemia. This suggests a protective role against cardiac cell death .
- Case Study 2 : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. Further investigations are required to elucidate the underlying mechanisms and optimize its efficacy.
Q & A
Q. How can researchers optimize the multi-step synthesis of this spiro compound to improve yield and purity?
- Methodological Answer : The synthesis involves sequential reactions, including spirocyclization, benzoylation, and thione formation. Key steps:
- Spirocyclization : Use a diamine precursor (e.g., 1,4-diaminobutane) with a cyclic ketone under acidic conditions (e.g., HCl in ethanol) to form the spiro core .
- Benzoylation : Introduce the 4-methoxybenzoyl group via nucleophilic acyl substitution, requiring anhydrous conditions and a catalyst like DMAP (4-dimethylaminopyridine) .
- Thione Formation : Treat intermediates with Lawesson’s reagent or P₄S₁₀ in toluene under reflux to convert carbonyl to thione .
Optimization Tips : - Monitor reaction progress via TLC/HPLC.
- Use column chromatography with gradients of ethyl acetate/hexane for purification .
Q. What spectroscopic and crystallographic methods are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl methine protons at δ 7.2–7.4 ppm, methoxy group at δ 3.8 ppm) .
- X-ray Crystallography : Resolve the spirocyclic conformation and bond angles (e.g., C-S bond length ~1.68 Å in thione groups) .
- IR Spectroscopy : Confirm thione (C=S stretch at ~1200 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with halogens or alkyl groups) to assess pharmacophore contributions .
- Biological Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
- Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like COX-2 or EGFR .
Example SAR Table :
| Substituent Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 4-Fluorophenyl → Chlorophenyl | 12.3 μM (COX-2) | Enhanced lipophilicity improves membrane permeability |
| Methoxy → Ethoxy | 18.7 μM (EGFR) | Larger alkoxy groups reduce steric hindrance |
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Dose-Response Curves : Use 8–10 concentration points to calculate accurate EC₅₀/IC₅₀ values .
- Orthogonal Validation : Confirm activity via multiple assays (e.g., Western blot for protein expression alongside cell viability assays) .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Mechanistic and Pharmacological Questions
Q. How can researchers elucidate the mechanism of action for this compound in disease models?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Gene Knockdown : Apply CRISPR/Cas9 to silence putative targets (e.g., NF-κB) and observe rescue effects in vitro .
- Metabolic Profiling : Quantitate ATP/ADP ratios and ROS levels to assess mitochondrial dysfunction .
Q. What are the best practices for evaluating pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- In Vivo Studies :
- Plasma Half-Life : Administer IV/PO doses in rodents; collect plasma samples at 0–24h for LC-MS analysis .
- Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in organs .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectral data during structural characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals .
- Crystallographic Refinement : Use SHELXL for high-resolution structures to resolve bond-length ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
